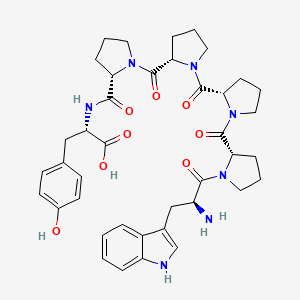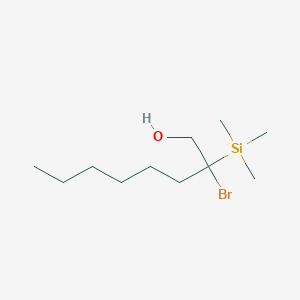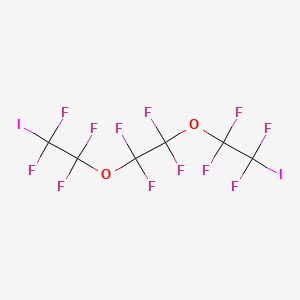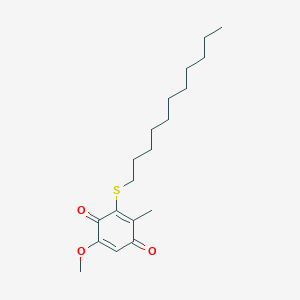![molecular formula C14H23NO2 B14507755 2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione CAS No. 63166-25-6](/img/structure/B14507755.png)
2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane derivatives This compound is characterized by a cyclohexane ring substituted with a methylamino group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the six-membered ring.
Substitution Reactions: The introduction of the methylamino and propan-2-yl groups can be achieved through substitution reactions. For instance, the methylamino group can be introduced via a nucleophilic substitution reaction using a suitable amine.
Condensation Reactions: The butylidene group can be introduced through a condensation reaction, where an aldehyde or ketone reacts with an amine to form an imine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane Derivatives: Compounds such as cyclohexanone and cyclohexanol share the cyclohexane ring structure but differ in their functional groups.
Amines: Compounds like methylamine and ethylamine have similar amine groups but lack the cyclohexane ring.
Uniqueness
2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione is unique due to its specific combination of functional groups and ring structure
Properties
CAS No. |
63166-25-6 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
3-hydroxy-2-(N-methyl-C-propylcarbonimidoyl)-5-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H23NO2/c1-5-6-11(15-4)14-12(16)7-10(9(2)3)8-13(14)17/h9-10,16H,5-8H2,1-4H3 |
InChI Key |
SNBHRGDOUVPYKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NC)C1=C(CC(CC1=O)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)




![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)

![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)


